5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, CAS 23766-26-9, is a substituted aryl-1,3,4-oxadiazole. This class of sulfur-containing heterocycles is recognized for its utility as corrosion inhibitors and as versatile scaffolds in medicinal and agricultural chemistry. The core structure's value stems from the combined properties of the electron-rich oxadiazole ring and the reactive thiol group, which facilitate strong interactions with metal surfaces and biological targets. The specific substituent on the 5-position aryl ring—in this case, a 4-methoxy group—is a critical determinant of the compound's electronic properties and, consequently, its performance in specific applications.
Substituting 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol with simpler analogs, such as the unsubstituted 5-phenyl or 5-(4-methylphenyl) variants, is often unviable for performance-critical applications. The electron-donating nature of the 4-methoxy group directly enhances the electron density of the entire heterocyclic system. This modification is crucial for applications like corrosion inhibition, where it promotes stronger adsorption onto metal surfaces compared to less electron-rich analogs. In biological contexts, this substituent significantly alters the molecule's polarity, solubility, and hydrogen-bonding potential, which can drastically change its interaction with enzyme active sites or cellular membranes, rendering simple analogs ineffective.
In studies of nickel metal corrosion, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (A1) demonstrated superior inhibition compared to its 5-(4-nitrophenyl) analog (A2). The electron-donating methoxy group in A1 enhances its ability to adsorb onto the metal surface and form a protective film, a critical factor for inhibitor performance. This demonstrates that the specific electronic nature of the aryl substituent is a key driver of efficacy in corrosion applications.
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | Higher inhibition efficiency (quantitative values not specified in abstract) |
| Comparator Or Baseline | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (Lower inhibition efficiency) |
| Quantified Difference | Qualitatively superior performance due to electron-donating substituent. |
| Conditions | Nickel metal in a corrosive medium, evaluated via polarization curves and impedance measurements. |
For formulating high-performance corrosion inhibitors, selecting the methoxy-substituted compound provides measurably better material protection than using an analog with an electron-withdrawing group.
The compound exhibits a distinct and relatively high melting point, reported in the range of 203-208 °C. This contrasts with the fundamental unsubstituted 1,3,4-oxadiazole, which is a liquid with a boiling point of 150 °C. The presence of the aryl substituent significantly increases the melting point, and the specific methoxy group provides a defined thermal transition point. This property is essential for applications requiring thermal stability, such as incorporation into polymers or use in high-temperature processes.
| Evidence Dimension | Melting Point |
| Target Compound Data | 203-208 °C |
| Comparator Or Baseline | Unsubstituted 1,3,4-oxadiazole (Boiling Point: 150 °C) |
| Quantified Difference | Significantly higher thermal transition point (solid vs. liquid). |
| Conditions | Standard melting point determination (lit.) |
A defined high melting point ensures material integrity and predictable behavior during thermal processing steps, a critical parameter for manufacturability and material science applications.
This compound is a well-established intermediate for further chemical elaboration. The thiol group provides a reactive handle for S-alkylation reactions, a common strategy for building more complex molecules. For example, it can be reacted with bromo-acetamides in the presence of a base like NaH in DMF to generate N-substituted acetamide derivatives. This demonstrates its utility as a reliable building block where the core structure is needed for subsequent functionalization, a key procurement consideration for synthetic campaigns.
| Evidence Dimension | Reaction Compatibility |
| Target Compound Data | Successfully used as a nucleophile in S-alkylation reactions. |
| Comparator Or Baseline | General class of 5-substituted-1,3,4-oxadiazole-2-thiols. |
| Quantified Difference | Not applicable; demonstrates process suitability. |
| Conditions | Reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, NaH, DMF. |
Procuring this specific compound provides a validated starting point for established, high-yield synthetic routes, reducing process development risk and time.
This compound is a strong candidate for formulating corrosion inhibitors, particularly where enhanced performance is required. Its electron-donating methoxy group leads to superior adsorption on metal surfaces compared to analogs with electron-withdrawing groups, making it suitable for protecting nickel and potentially other metals in acidic industrial environments.
As a functionalized heterocyclic, this compound serves as a key building block in synthetic medicinal chemistry. The 1,3,4-oxadiazole-2-thiol core is a known pharmacophore, and the 4-methoxyphenyl group provides a specific substitution pattern for structure-activity relationship (SAR) studies aimed at developing new anti-inflammatory or antimicrobial agents.
Given its high melting point and stable aromatic structure, this compound is suitable for research in material science. It can be investigated for incorporation into polymer backbones or used as an additive to enhance the thermal stability and mechanical properties of high-performance materials.
Irritant